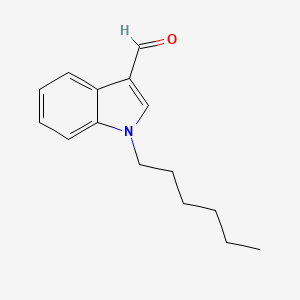

1-hexyl-1H-indole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Hexyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a hexyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the third position of the indole ring. The structure of this compound makes it an important precursor for synthesizing biologically active molecules and various heterocyclic derivatives .

Wirkmechanismus

Target of Action

1-Hexyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .

Mode of Action

The mode of action of this compound involves multicomponent reactions (MCRs), which offer access to complex molecules . These reactions are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .

Biochemical Pathways

The biochemical pathways of this compound involve the synthesis of biologically active structures . The compound and its derivatives are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .

Result of Action

The result of the action of this compound is the production of biologically active structures . These structures are generated through multicomponent reactions (MCRs), which offer access to complex molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Hexyl-1H-indole-3-carbaldehyde can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . Another method involves the Knoevenagel condensation of indole-3-carboxaldehyde with hexyl bromide in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its high yield and efficiency. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Hexyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine, and sulfonation with sulfuric acid.

Major Products Formed:

Oxidation: 1-Hexyl-1H-indole-3-carboxylic acid.

Reduction: 1-Hexyl-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

1-Hexyl-1H-indole-3-carbaldehyde has numerous applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

1-Hexyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:

1H-Indole-3-carbaldehyde: Lacks the hexyl group, making it less hydrophobic and potentially less bioavailable.

1-Methyl-1H-indole-3-carbaldehyde: Contains a methyl group instead of a hexyl group, resulting in different physicochemical properties and reactivity.

1-Butyl-1H-indole-3-carbaldehyde: Has a shorter alkyl chain, affecting its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .

Biologische Aktivität

1-Hexyl-1H-indole-3-carbaldehyde is a compound derived from the indole family, characterized by its unique structural features, including a hexyl group and an aldehyde functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{15}N O, with a molecular weight of approximately 201.27 g/mol. The structure can be represented as follows:

The presence of the hexyl chain enhances the lipophilicity of the compound, potentially influencing its bioavailability and interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . Preliminary studies have shown that derivatives of indole structures often possess significant antitumor activity due to their ability to interfere with cancer cell proliferation and induce apoptosis.

Table 1: Summary of Anticancer Activity Studies

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. The mechanism typically involves inhibition of bacterial growth and biofilm formation.

Table 2: Antimicrobial Activity Data

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

| Candida albicans | 40 | Antifungal |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The aldehyde group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to alterations in enzyme activity, disruption of cellular processes, and ultimately, cell death in targeted cancer cells or pathogens.

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

-

Case Study on Anticancer Efficacy :

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value of 15 µM. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspases, leading to programmed cell death. -

Antimicrobial Effectiveness :

In a separate investigation involving Staphylococcus aureus, the compound exhibited a MIC value of 32 µg/mL. The study concluded that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in treating persistent infections.

Eigenschaften

IUPAC Name |

1-hexylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-2-3-4-7-10-16-11-13(12-17)14-8-5-6-9-15(14)16/h5-6,8-9,11-12H,2-4,7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXMGKDLNQYGLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C(C2=CC=CC=C21)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.